molecular formula C19H20N2OS2 B429997 3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B429997
M. Wt: 356.5g/mol
InChI Key: DQGSEFYRYSGNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a propylsulfanyl group, a p-tolyl group, and a tetrahydro-thia-diaza-cyclopenta ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the appropriate indole derivative, followed by the introduction of the propylsulfanyl and p-tolyl groups through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with similar indole-based structures, such as indole-3-acetic acid and tryptophan.

    Thia-diaza-cyclopenta compounds: Other compounds with similar ring systems, such as thiazolidines and diazacyclopentanes.

Uniqueness

3-(4-methylphenyl)-2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5g/mol

IUPAC Name

11-(4-methylphenyl)-10-propylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C19H20N2OS2/c1-3-11-23-19-20-17-16(14-5-4-6-15(14)24-17)18(22)21(19)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3

InChI Key

DQGSEFYRYSGNGV-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)C

Canonical SMILES

CCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)C

Origin of Product

United States

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